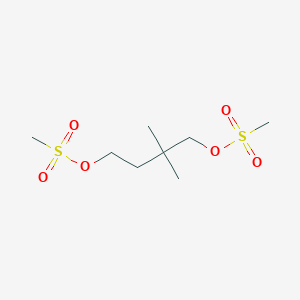
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate, also known as busulfan, is a bifunctional alkylating agent. It has been widely used in chemotherapy, particularly for the treatment of chronic myeloid leukemia. The compound is known for its ability to interfere with the DNA of cancer cells, thereby inhibiting their growth and proliferation .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate can be synthesized through the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the methanesulfonate groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield alkylated amines, while oxidation reactions can produce sulfonic acids .
科学的研究の応用
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,4-butanediol, 2,2-dimethyl-, dimethanesulfonate involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular division and ultimately cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the induction of apoptosis .
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: Similar in function, used for treating multiple myeloma.
Ifosfamide: Used in the treatment of various cancers, including lymphomas and sarcomas.
Uniqueness
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate is unique due to its specific mechanism of action and its effectiveness in treating chronic myeloid leukemia. Unlike some other alkylating agents, it has a relatively well-defined side effect profile and is often used in combination with other drugs to enhance its therapeutic efficacy .
特性
CAS番号 |
4239-25-2 |
|---|---|
分子式 |
C8H18O6S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
(3,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-8(2,7-14-16(4,11)12)5-6-13-15(3,9)10/h5-7H2,1-4H3 |
InChIキー |
FYDHEWUHCUQWHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCOS(=O)(=O)C)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


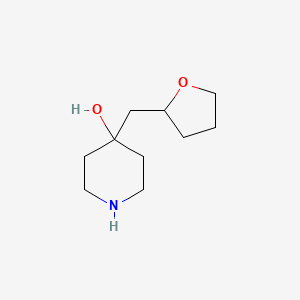
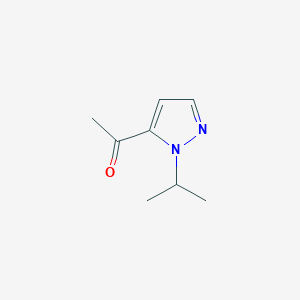
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
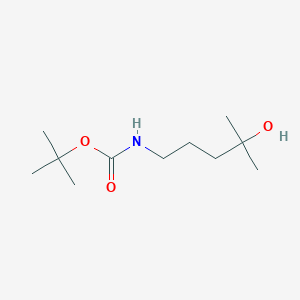
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
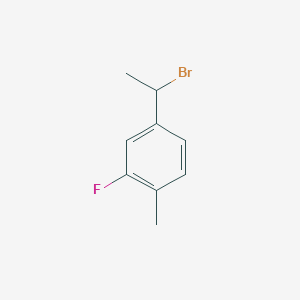
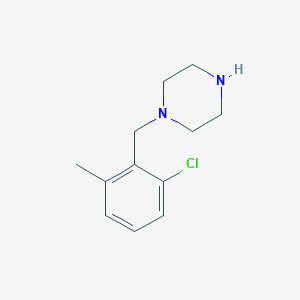
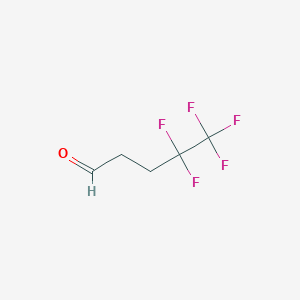
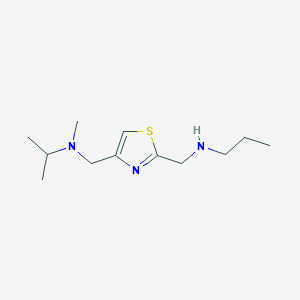
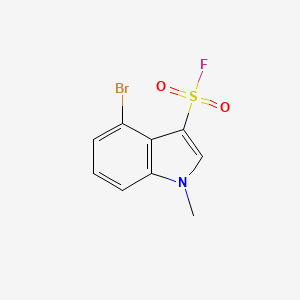
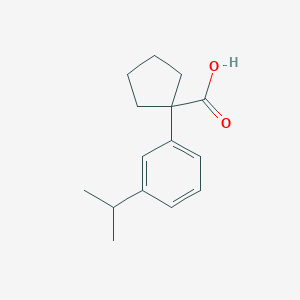

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
![rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
